3-Bromo-5-isobutoxyphenylboronic acid
Overview
Description
3-Bromo-5-isobutoxyphenylboronic acid is a specialized organic compound characterized by the presence of a bromine atom, an isobutoxy group, and a boronic acid functional group on a phenyl ring. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Bromination and Boronic Acid Formation: The synthesis typically begins with the bromination of 5-isobutoxyphenol to produce 3-bromo-5-isobutoxyphenol. This intermediate is then converted to the boronic acid derivative through a boronation reaction using reagents like bis(pinacolato)diboron in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient conversion.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is a key application of this compound, where it couples with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phenolic derivatives or reduction to produce corresponding boronic esters.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Organic solvents like toluene or tetrahydrofuran (THF) are often employed.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.
Phenolic Derivatives: From oxidation reactions.
Boronic Esters: From reduction reactions.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-isobutoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid is transferred from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c for stability .
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere . The compound is stable in an inert atmosphere and should be stored at temperatures between 2-8°C . These conditions help maintain the compound’s efficacy and stability.
Scientific Research Applications
3-Bromo-5-isobutoxyphenylboronic acid finds extensive use in scientific research across various fields:
Chemistry: It is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and drug candidates.
Industry: Its applications extend to material science, where it is used in the creation of advanced materials and polymers.
Comparison with Similar Compounds
3-Fluoro-5-isopropoxyphenylboronic Acid: Similar structure but with a fluorine atom instead of bromine.
3-Formylphenylboronic Acid: Contains a formyl group instead of the isobutoxy group.
Uniqueness: 3-Bromo-5-isobutoxyphenylboronic acid is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications in organic synthesis. Its ability to participate in cross-coupling reactions with high efficiency sets it apart from other phenylboronic acids.
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Properties
IUPAC Name |
[3-bromo-5-(2-methylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGHRDWYMOJQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681564 | |
Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918904-39-9 | |
Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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